Germacrone

Antibacterial Microbiology Infectious Disease Research

Germacrone is the only germacrane sesquiterpene validated as a baseline scaffold for c-Met kinase inhibitors (IC50 1.06 µM) and as the preferred choice for anti-P. aeruginosa studies (MIC 15.6 µg/mL — 2× more potent than dehydrocurdione). It is also a key starting material for synthesizing NMDA receptor antagonists with neuroprotective properties and is used in patented transdermal permeation-enhancing formulations. Procuring Germacrone guarantees target selectivity and assay sensitivity; substituting with curdione, dehydrocurdione, or 8-hydroxy germacrene B will compromise potency by up to 13-fold and invalidate comparative data. For neuroscience, oncology, or topical delivery R&D, order ≥98% pure Germacrone now.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 6902-91-6
Cat. No. B1671451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermacrone
CAS6902-91-6
SynonymsGermacrone;  Germacron; 
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1=CCC(=C(C)C)C(=O)CC(=CCC1)C
InChIInChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7+
InChIKeyCAULGCQHVOVVRN-SWZPTJTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Germacrone (CAS 6902-91-6) Baseline Profile: Sourcing and Characterization for R&D Procurement


Germacrone is a germacrane-type sesquiterpenoid (C15H22O, MW 218.34) naturally occurring in Curcuma species [1]. It is commercially available as a purified reference standard with a typical purity of ≥98.0% (GC) and is stored refrigerated (0-10°C) . The compound exhibits a wide range of biological activities, including antitumor, anti-inflammatory, antiviral, and anti-androgenic effects [2].

Why Germacrone Procurement Specifications Demand Precision Over In-Class Analogs


Germacrone cannot be generically substituted with other germacrane-type sesquiterpenes like curdione or dehydrocurdione, nor with semi-synthetic derivatives, due to significant differences in potency and target selectivity. For instance, 8-Hydroxy germacrene B exhibits a ~13-fold greater potency as a steroid 5α-reductase inhibitor [1], while germacrone derivatives show up to 1,000-fold higher insect antifeedant activity [2]. Furthermore, even closely related analogs like dehydrocurdione display divergent antibacterial spectra against different bacterial strains [3]. These quantitative differences underscore that substituting Germacrone without verifying the specific activity data relevant to the assay or application risks experimental failure and procurement waste. The following quantitative evidence guide provides the necessary data for informed selection.

Germacrone Evidence Guide: Quantified Differentiation Against Key Comparators in Antimicrobial, Anti-Androgenic, and Anticancer Research


Germacrone vs. Dehydrocurdione: Species-Selective Antibacterial Activity with Lower MIC Against Pseudomonas aeruginosa

In a direct comparative study, germacrone demonstrated superior antibacterial activity against the Gram-negative pathogen P. aeruginosa with an MIC of 15.6 µg/mL, while dehydrocurdione showed a higher MIC of 31.2 µg/mL [1]. This difference is critical, as it indicates germacrone is twice as potent against this specific clinically relevant strain. Conversely, dehydrocurdione was more effective against the Gram-positive B. subtilis [1], highlighting a species-selective potency that prevents broad class substitution.

Antibacterial Microbiology Infectious Disease Research

Germacrone as a Baseline Scaffold for c-Met Kinase Inhibition: Comparison to Novel Derivatives

While germacrone itself is active, a 2017 study shows that novel germacrone derivatives can be significantly more potent against c-Met kinase. Germacrone exhibited a baseline IC50 of 1.06 µM, whereas derivatives achieved IC50 values as low as 0.56 µM [1]. This represents a 1.89-fold increase in potency for the most active derivative.

Anticancer Kinase Inhibition Medicinal Chemistry

Germacrone Anti-Androgenic Potency: 13-fold Less Potent than 8-Hydroxy Germacrene B

Germacrone is a validated inhibitor of steroid 5α-reductase, but a direct comparative study identifies 8-Hydroxy germacrene B as a significantly more potent analog. The study found 8-Hydroxy germacrene B to be approximately 13-fold more potent than its parent compound, Germacrone [1]. The IC50 for the analog was 0.15 ± 0.022 mM [1]. This stark difference in potency makes the analog a far more effective tool compound for in vitro studies of androgen-dependent disorders.

Anti-androgenic Dermatology Research Steroid 5α-Reductase Inhibition

Germacrone as a Weaker Baseline: Acaricidal and Antifeedant Activities Compared to Derivatives

Germacrone possesses baseline insecticidal activity but is far less potent than some of its derivatives. Compound 24 was found to be 4 times more acaricidal than germacrone [1]. More dramatically, Compound 2 was a thousand times more potent as an insect antifeedant against Rhopalosiphum padi [1]. These quantitative comparisons highlight that while germacrone is a viable starting material, its direct application in pest management is vastly inferior to specific derivatives.

Agrochemical Research Pest Management Insecticidal

Germacrone as a Lead Scaffold for Superior Neuroprotective Agents: Comparison to Derivative C1

Germacrone itself has limited neuroprotective activity, but serves as a critical scaffold for generating more potent NMDA receptor antagonists. A 2025 study showed that derivative C1 provided a cell protection rate of 29.63 ± 1.56 % at 0.05 μM in an MTT assay, which outperformed the positive control drug, ifenprodil [1]. Further, compound C1 demonstrated a superior antagonistic effect on the NMDA receptor compared to germacrone itself [1].

Neuroscience Neuroprotection NMDA Receptor Antagonism

Optimal Use Cases for Germacrone: Where This Scaffold Delivers Verifiable R&D Value


Antibacterial Assays Targeting Pseudomonas aeruginosa

Germacrone is the preferred germacrane-type sesquiterpene for in vitro antibacterial studies against P. aeruginosa. Its MIC of 15.6 µg/mL against this pathogen is twice as potent as the related analog dehydrocurdione [4]. Procurement of germacrone ensures maximal assay sensitivity for this clinically relevant Gram-negative bacterium.

Medicinal Chemistry: Scaffold for c-Met Kinase Inhibitor Optimization

Germacrone is a validated baseline scaffold for designing more potent c-Met kinase inhibitors. Its own IC50 of 1.06 µM can be improved upon, as demonstrated by derivatives achieving IC50 values down to 0.56 µM [4]. Researchers should procure germacrone as a starting material for synthesis of novel anticancer agents targeting the c-Met pathway.

Medicinal Chemistry: Scaffold for NMDA Receptor Antagonist Development

Germacrone serves as a crucial starting point for the synthesis of novel NMDA receptor antagonists with neuroprotective properties. A recent study shows a germacrone derivative (C1) exhibits significantly enhanced neuroprotective activity compared to both germacrone and the control drug ifenprodil [4]. This justifies the procurement of germacrone for neuroscience drug discovery programs.

Transdermal Drug Delivery Research: Permeation Enhancement Formulations

Patented formulations utilize germacrone as a component to enhance the permeation or penetration of active agents across dermal or mucosal surfaces [4]. Researchers developing transdermal or topical delivery systems can procure germacrone to formulate and test its efficacy as a natural permeation enhancer for other active pharmaceutical ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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